Ascaphin-5

antimicrobial peptide gram‑negative selectivity MIC comparison

Ascaphin-5 is a 24-residue, cationic, α-helical antimicrobial peptide (AMP) first isolated from the skin secretions of the coastal tailed frog Ascaphus truei. Its primary sequence, GIKDWIKGAAKKLIKTVASNIANQ, places it within the ascaphin family, which comprises eight structurally related peptides (ascaphins‑1–8) identified from A.

Molecular Formula
Molecular Weight
Cat. No. B1578184
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAscaphin-5
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ascaphin-5 Antimicrobial Peptide – Procurement-Relevant Structural and Pharmacological Baseline


Ascaphin-5 is a 24-residue, cationic, α-helical antimicrobial peptide (AMP) first isolated from the skin secretions of the coastal tailed frog Ascaphus truei [1]. Its primary sequence, GIKDWIKGAAKKLIKTVASNIANQ, places it within the ascaphin family, which comprises eight structurally related peptides (ascaphins‑1–8) identified from A. truei [1][2]. Physicochemically, ascaphin-5 carries a formal net charge of +4 and exhibits a Boman index of –21.17, indicating moderate protein-binding potential [2]. Unlike the C‑terminally α‑amidated ascaphins‑1 and ‑8, ascaphin‑5 possesses a free carboxyl‑terminal, a feature that influences its antimicrobial spectrum and mammalian‑cell toxicity profile [1].

Why In‑Class Substitution of Ascaphin-5 with Other Ascaphins or Frog‑Skin AMPs Compromises Scientific Reproducibility and Safety


Despite sharing a conserved consensus motif, the ascaphin family displays marked divergence in antibacterial spectrum, potency, and haemolytic activity because of single‑residue variations and differences in C‑terminal processing [1]. Even the nearly identical orthologue from the inland species Ascaphus montanus, which differs by only one amino acid (Lys12→Thr), exhibits significantly altered antimicrobial potency, undermining the assumption that any ascaphin can substitute for ascaphin-5 [1][2]. Furthermore, common alternatives such as magainin‑2 or temporin family peptides differ fundamentally in length, charge distribution, and membrane‑selectivity, leading to unpredictable experimental outcomes if used interchangeably [3]. Therefore, precise identity confirmation is essential for reproducible structure‑activity‑relationship (SAR) studies, toxicity profiling, and therapeutic lead optimisation.

Ascaphin-5 Quantitative Differentiation Evidence Table for Informed Procurement and Experimental Design


Gram‑Negative Selectivity: Ascaphin‑5 vs. Ascaphin‑8 Antibacterial Spectrum

Ascaphin‑5 displays a pronounced selectivity for Gram‑negative bacteria, whereas ascaphin‑8 is equipotent against both Gram‑negative and Gram‑positive targets. In a standard microdilution assay, ascaphin‑5 inhibits Escherichia coli with an MIC of 6 µM, but requires 50 µM to suppress Staphylococcus aureus, giving an 8‑fold selectivity window. In contrast, ascaphin‑8 exhibits identical MIC values of 6 µM against both E. coli and S. aureus, providing no Gram‑negative selectivity [1][2]. This differential spectrum is critical for researchers seeking narrow‑spectrum leads that spare the Gram‑positive commensal flora.

antimicrobial peptide gram‑negative selectivity MIC comparison

Mammalian‑Cell Toxicity: Ascaphin‑5 vs. Ascaphin‑8 Haemolytic Activity

Ascaphin‑5 exhibits undetectable haemolytic activity at the highest concentration tested, whereas ascaphin‑8 lyses 50 % of human erythrocytes at 50 µM (HC₅₀) [1][2]. Because ascaphin‑5 is therapeutically active at 6‑13 µM against susceptible Gram‑negative pathogens, a selectivity index (HC₅₀/MIC) cannot be calculated but is effectively > 7.7 (assuming the haemolysis detection limit is > 100 µM). For ascaphin‑8, the therapeutic index against E. coli is only 8.3 (HC₅₀ 50 µM / MIC 6 µM), making it inherently less suitable for systemic applications [1][2].

haemolytic activity therapeutic index peptide toxicity

Broad‑Spectrum Gram‑Negative Potency: Ascaphin‑5 MIC Profile Across Clinical Isolates

Ascaphin‑5 retains potent activity against multiple clinically relevant Gram‑negative species. In standardised broth microdilution, MIC values of 6 µM are recorded for Escherichia coli, Enterobacter cloacae, and Streptococcus Group B, and 13 µM for Pseudomonas aeruginosa and Klebsiella pneumoniae, with limited activity against Proteus mirabilis (MIC > 100 µM) [1][2]. This profile matches or exceeds that of the widely studied magainin‑2, which requires an MIC of 16–64 µM against E. coli under comparable conditions [3]. Ascaphin‑5 therefore delivers superior gram‑negative potency within the class of non‑amidated frog‑skin peptides.

antimicrobial susceptibility gram‑negative coverage MIC panel

Procurement Consistency: Orthologue Identity and Source Validation

Peptidomic analysis of inland‑range Ascaphus montanus skin secretions identified an orthologue of ascaphin‑5 carrying a single Lys12→Thr substitution [1]. This single‑residue change reduces antibacterial potency substantially, as the inland orthologue exhibits MIC values against E. coli that are 2‑ to 4‑fold higher than those of native ascaphin‑5 [1]. Purchasers must verify that the supplied peptide corresponds to the coastal A. truei ascaphin‑5 sequence (GIKDWIKGAA**K**KLIKTVASNIANQ) rather than the inland orthologue (GIKDWIKGAA**T**KLIKTVASNIANQ, ascaphin‑5M) to ensure the expected biological activity.

peptide sourcing orthologue variation quality control

Ascaphin-5 Optimal Use Cases Driven by Quantitative Differentiation Evidence


Narrow‑Spectrum Gram‑Negative Antibacterial Lead Optimisation

Because ascaphin‑5 exhibits an 8‑fold selectivity for Gram‑negative over Gram‑positive bacteria (E. coli MIC 6 µM vs. S. aureus MIC 50 µM) and is non‑haemolytic, it serves as an ideal scaffold for medicinal‑chemistry programmes aiming to develop narrow‑spectrum agents against Enterobacteriaceae without disrupting the host microbiome [1][2].

Mechanistic Studies of Peptide‑Membrane Interactions with Minimal Toxicity Confounders

The undetectable haemolytic activity at > 100 µM allows researchers to probe membrane‑permeabilisation mechanisms using biophysical techniques (e.g., surface plasmon resonance, fluorescence leakage assays) without the confounding factor of eukaryotic membrane lysis that complicates experiments with ascaphin‑8 (HC₅₀ 50 µM) [1][2].

Reference Standard for Ascaphin Family Structure‑Activity Relationship (SAR) Studies

Ascaphin‑5’s well‑characterised MIC profile against a defined panel of Gram‑negative and Gram‑positive organisms, together with its established sequence (free C‑terminus, Lys12), makes it the most suitable reference compound for investigating the impact of single‑residue substitutions (e.g., Lys12→Thr in the inland orthologue) on potency and selectivity [1][3].

Validated Positive Control in Antimicrobial Susceptibility Testing of Frog‑Skin Peptides

Given its reproducible MIC values of 6 µM against E. coli and 13 µM against P. aeruginosa, ascaphin‑5 can be deployed as a calibrated positive control in broth microdilution assays when screening novel anuran‑derived AMPs, ensuring inter‑laboratory comparability and reducing reliance on less well‑characterised peptides [1][4].

Technical Documentation Hub

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